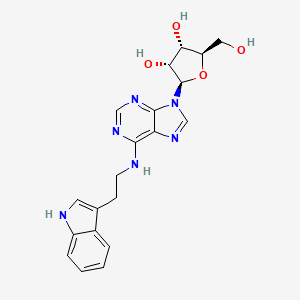

A2AR-agonist-1

Description

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCNEMXXKWZPHR-WVSUBDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961808 | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41552-95-8 | |

| Record name | Adenosine, N-(2-(1H-indol-3-yl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A2AR-Agonist-1 Signaling Pathway in T Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adenosine (B11128) A2A receptor (A2AR) signaling pathway in T cells, a critical immunomodulatory axis with significant therapeutic potential. Extracellular adenosine, abundant in the tumor microenvironment and sites of inflammation, engages the A2AR on T lymphocytes, initiating a signaling cascade that potently suppresses their activation, proliferation, and effector functions. This document details the molecular mechanisms, presents quantitative data on the effects of A2AR agonists, and provides detailed experimental protocols for studying this pathway.

Core Signaling Pathway

The A2AR is a G-protein coupled receptor (GPCR) that, upon binding to an agonist such as adenosine or a synthetic compound like CGS21680, couples to the stimulatory G protein, Gs. This interaction activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] The subsequent increase in intracellular cAMP is a central event in A2AR-mediated immunosuppression.[4][5]

The primary downstream effector of cAMP in T cells is Protein Kinase A (PKA).[2][3] Activated PKA phosphorylates a variety of substrates, including the transcription factor cAMP response element-binding protein (CREB), which in turn modulates gene expression to promote an immunosuppressive phenotype.[6] A2AR signaling also interferes with early T cell receptor (TCR) signaling by inhibiting the phosphorylation of key molecules like ZAP70.[4] Another potential, though less characterized, downstream effector of cAMP is the Exchange protein directly activated by cAMP (EPAC).

The culmination of this signaling cascade is a multifaceted suppression of T cell function. This includes the inhibition of T cell proliferation and the reduced production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7][8] Furthermore, A2AR signaling has been shown to promote the expansion and function of regulatory T cells (Tregs), further contributing to the immunosuppressive environment.[9]

Caption: A2AR signaling cascade in T cells.

Quantitative Data on A2AR Agonist Effects

The activation of the A2AR signaling pathway by agonists leads to a quantifiable reduction in T cell effector functions. The following tables summarize the dose-dependent effects of the selective A2AR agonist CGS21680 on T cell proliferation and cytokine production.

Table 1: Effect of CGS21680 on T Cell Proliferation

| CGS21680 Concentration (nM) | Inhibition of Proliferation (%) |

| 1 | ~10 |

| 10 | ~25 |

| 100 | ~50 |

| 1000 | ~75 |

Data are approximated from graphical representations in cited literature and serve for illustrative purposes.[7]

Table 2: Effect of CGS21680 on IFN-γ Production by T Cells

| CGS21680 Concentration (nM) | Inhibition of IFN-γ Production (%) |

| 1 | ~40 |

| 10 | ~70 |

| 100 | ~90 |

| 1000 | >95 |

Data are approximated from graphical representations in cited literature and serve for illustrative purposes.[7]

Table 3: Qualitative Effects of A2AR Agonist on Key T Cell Parameters

| Parameter | Effect of A2AR Agonist | Reference |

| ZAP70 Phosphorylation | Decreased | [4] |

| IL-2 Production | Markedly Inhibited | [10] |

| FoxP3 Expression in CD4+ T cells | Increased | [9] |

| cAMP Levels | Increased | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the A2AR signaling pathway in T cells.

T Cell Proliferation Assay using CFSE

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T cell proliferation by flow cytometry.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

CFSE dye (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Anti-CD3 and anti-CD28 antibodies (for T cell stimulation)

-

A2AR agonist (e.g., CGS21680)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or isolate T cells using magnetic bead-based separation.[11][12]

-

CFSE Labeling:

-

Wash cells twice with PBS.

-

Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.[12]

-

Add CFSE to a final concentration of 1-5 µM and mix immediately.[11]

-

Incubate for 10-15 minutes at 37°C, protected from light.[13]

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.[11]

-

-

Cell Culture and Stimulation:

-

Resuspend CFSE-labeled cells in complete RPMI medium.

-

Plate cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add the A2AR agonist at desired concentrations.

-

Stimulate T cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.

-

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and transfer to FACS tubes.

-

Wash with FACS buffer (PBS with 2% FBS).

-

Acquire samples on a flow cytometer, detecting CFSE in the FITC channel.

-

Analyze the data using flow cytometry software to determine the percentage of divided cells and the proliferation index.[11]

-

Caption: Workflow for CFSE-based T cell proliferation assay.

Intracellular Cytokine Staining for IFN-γ and IL-2

This protocol describes the detection of intracellular cytokines by flow cytometry following T cell stimulation in the presence of an A2AR agonist.

Materials:

-

Isolated T cells

-

Complete RPMI medium

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

Brefeldin A

-

A2AR agonist (e.g., CGS21680)

-

Anti-CD4 or Anti-CD8 surface antibodies

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated anti-IFN-γ and anti-IL-2 antibodies

-

FACS tubes

-

Flow cytometer

Procedure:

-

T Cell Stimulation:

-

Culture T cells with anti-CD3/anti-CD28 antibodies and the A2AR agonist for 24-48 hours.

-

For the final 4-6 hours of culture, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL).[14]

-

Add Brefeldin A (10 µg/mL) to inhibit protein transport and cause intracellular cytokine accumulation.[14][15]

-

-

Surface Staining:

-

Harvest the cells and wash with FACS buffer.

-

Stain for surface markers (e.g., CD4, CD8) for 30 minutes at 4°C.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-IFN-γ and anti-IL-2 antibodies.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire samples on a flow cytometer.

-

Analyze the data to quantify the percentage of IFN-γ and IL-2 producing cells within the T cell populations.[16]

-

Measurement of ZAP70 Phosphorylation

This protocol details the assessment of ZAP70 phosphorylation in T cells by intracellular flow cytometry.

Materials:

-

Isolated T cells

-

Complete RPMI medium

-

Anti-CD3 and anti-CD28 antibodies

-

A2AR agonist (e.g., CGS21680)

-

Fixation buffer (e.g., paraformaldehyde-based)

-

Permeabilization buffer (e.g., methanol-based)

-

Fluorochrome-conjugated anti-phospho-ZAP70 (Tyr319) antibody

-

FACS tubes

-

Flow cytometer

Procedure:

-

T Cell Stimulation:

-

Pre-incubate T cells with the A2AR agonist for 15-30 minutes.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short duration (e.g., 2-10 minutes) at 37°C.[4]

-

-

Fixation:

-

Immediately stop the stimulation by adding an equal volume of pre-warmed fixation buffer.

-

Incubate for 10-15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells with PBS.

-

Permeabilize the cells by adding ice-cold methanol (B129727) and incubating for 30 minutes on ice.[17]

-

-

Intracellular Staining:

-

Wash the cells twice with FACS buffer to remove the methanol.

-

Stain with the anti-phospho-ZAP70 antibody for 30-60 minutes at room temperature.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire samples on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of phospho-ZAP70 to quantify the level of phosphorylation.[18]

-

References

- 1. A2A adenosine receptor induction inhibits IFN-gamma production in murine CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T cell receptor–dependent S-acylation of ZAP-70 controls activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The A2aR adenosine receptor controls cytokine production in iNKT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ADENOSINE INFLUENCES FOXP3 EXPRESSION OF T REGS VIA THE A2AR/CREB PATHWAY IN A MOUSE MODEL OF SEPSIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The development and immunosuppressive functions of CD4+ CD25+ FoxP3+ regulatory T cells are under influence of the adenosine-A2A adenosine receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A2A receptor signaling promotes peripheral tolerance by inducing T-cell anergy and the generation of adaptive regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. mucosalimmunology.ch [mucosalimmunology.ch]

- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 15. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 16. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]

- 17. sites.bu.edu [sites.bu.edu]

- 18. Phospho-Flow Cytometry Based Analysis of Differences in T Cell Receptor Signaling Between Regulatory T Cells and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

The A2A Receptor Agonist-1: A Technical Guide to its Effects on cAMP and PKA Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of A2A Receptor-Agonist-1 (A2AR-agonist-1) on the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) signaling pathway. The adenosine A2A receptor (A2AR) is a Gs-protein coupled receptor, and its activation is known to play a crucial role in various physiological processes. Understanding the downstream effects of A2AR agonists is pivotal for the development of novel therapeutics targeting this receptor.

Core Signaling Pathway: this compound Activation of cAMP and PKA

Activation of the A2A receptor by an agonist initiates a well-defined signaling cascade. The agonist binds to the A2AR, inducing a conformational change that leads to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP levels leads to the activation of PKA. PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby releasing the active catalytic subunits to phosphorylate downstream target proteins.

Below is a diagram illustrating this core signaling pathway.

Quantitative Analysis of this compound Effects

To quantify the effects of this compound on cAMP production and PKA activation, a series of in vitro experiments were conducted. For the purpose of this guide, the well-characterized A2A receptor agonist CGS21680 is used as a representative for this compound.

cAMP Accumulation Assay

The potency and efficacy of this compound in stimulating cAMP production were determined using a competitive immunoassay in Chinese Hamster Ovary (CHO) cells stably expressing the human A2A receptor.

| Parameter | Value | Cell Type |

| EC50 | 3.13 nM | CHO |

| Emax | 100% (relative to maximal response) | CHO |

Table 1: Quantitative data for this compound (CGS21680) induced cAMP accumulation.

PKA Activation Assay

The activation of PKA by this compound was quantified by measuring the phosphorylation of a specific PKA substrate in cell lysates.

| Agonist Concentration | PKA Activity (Fold Increase over Basal) |

| 1 µM | ~2-fold |

Table 2: Quantitative data for this compound (CGS21680) induced PKA activation.

Detailed Experimental Protocols

cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a competitive immunoassay to measure intracellular cAMP levels.

The Discovery and Development of A2A Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development process for Adenosine (B11128) A2A receptor (A2AR) agonists. The A2A receptor, a G-protein-coupled receptor (GPCR), is a significant therapeutic target for a range of conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders.[1][2][3] This document details the core aspects of A2AR agonist development, from initial screening to preclinical characterization, with a focus on data-driven methodologies and experimental protocols.

A2A Receptor Signaling Pathway

Activation of the A2A receptor by an agonist initiates a well-defined signaling cascade. The receptor is primarily coupled to the Gs alpha subunit of a heterotrimeric G-protein.[4][5][6] Upon agonist binding, the Gs alpha subunit is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets such as the cAMP-responsive element-binding protein (CREB).[4][5][7] This signaling pathway ultimately mediates the various physiological effects of A2AR activation, including anti-inflammatory and neuroprotective responses.[3][7]

The Drug Discovery and Development Process

The journey of an A2AR agonist from concept to clinical candidate follows a structured and rigorous path. This process begins with identifying and validating the A2A receptor as a viable drug target for a specific disease.

Following target validation, high-throughput screening of large compound libraries is performed to identify "hits"—molecules that exhibit binding affinity for the A2A receptor. Promising hits are then subjected to lead generation and optimization, where medicinal chemistry efforts are employed to improve their potency, selectivity, and pharmacokinetic properties.[9] The most promising candidates advance to preclinical development, which involves in-depth in vitro and in vivo studies to assess their efficacy and safety before they can be considered for clinical trials in humans.[10]

Quantitative Data for A2AR Agonists

The following tables summarize key quantitative data for several well-characterized A2A receptor agonists. This data is crucial for comparing the potency and binding affinity of different compounds.

Table 1: Binding Affinity (Ki) of A2AR Agonists

| Compound | Ki (nM) | Species | Notes |

| A2AR-agonist-1 | 4.39 | Not Specified | Also an ENT1 inhibitor with a Ki of 3.47 nM.[11] |

| ZM241385 | 0.4 ± 0.03 | Human | High-affinity antagonist, often used as a research tool.[12] |

| NECA | 28 | Human | A non-selective adenosine receptor agonist.[13] |

| CGS 21680 | 55 | Human | A selective A2A receptor agonist.[13] |

Table 2: Functional Potency (EC50) of A2AR Agonists

| Compound | EC50 | Assay Type | Cell Line |

| NECA | 2.75 x 10⁻⁸ M | cAMP Flux | HiTSeeker ADORA2A Cell Line.[8] |

| Inosine | 300.7 µM | cAMP Production | Not Specified |

| Inosine | 89.38 µM | ERK1/2 Phosphorylation | Not Specified |

Key Experimental Protocols

The characterization of A2AR agonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the A2A receptor by a non-radiolabeled test compound.

-

Materials:

-

Membrane preparations from cells expressing the human A2A receptor (e.g., HEK293 or CHO cells).[14][15]

-

Radiolabeled A2A receptor ligand (e.g., [³H]CGS 21680 or [³H]ZM241385).[13][14][15]

-

Test compounds (A2AR agonists).

-

Non-specific binding control (e.g., a high concentration of a known A2AR ligand like CGS 21680).[16]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).[14]

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[16]

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of an A2AR agonist to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

-

Objective: To quantify the increase in intracellular cAMP levels in response to stimulation by an A2AR agonist.

-

Materials:

-

Whole cells expressing the A2A receptor (e.g., HEK293 or CHO cells).[16]

-

Test compounds (A2AR agonists).

-

Stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent cAMP degradation.[14][16]

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[16]

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to attach.

-

Replace the culture medium with the stimulation buffer containing the PDE inhibitor.

-

Add varying concentrations of the test compound to the wells and incubate for a specified period.

-

Stop the reaction and lyse the cells.[16]

-

Measure the intracellular cAMP concentration using the chosen detection method.[16]

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.[16]

-

In Vivo Studies

Following robust in vitro characterization, promising A2AR agonist candidates are advanced to in vivo studies in animal models. These studies are essential to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole organism. For instance, in vivo microdialysis in rats has been used to study the effect of the A2A agonist CGS 21680 on acetylcholine (B1216132) release in the striatum.[17] Such studies provide critical data to support the progression of a compound into clinical development.

This guide provides a foundational understanding of the discovery and development of A2A receptor agonists. The methodologies and data presented herein serve as a valuable resource for researchers and professionals dedicated to advancing novel therapeutics targeting the A2A receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-based discovery of A2A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are A2aR agonists and how do they work? [synapse.patsnap.com]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. The discovery of a selective and potent A2a agonist with extended lung retention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Adenosine A2a receptor-mediated modulation of striatal acetylcholine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands for the Adenosine A2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine (B11128) A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) belonging to the P1 class of purinergic receptors. It is a critical regulator in a multitude of physiological processes, including cardiovascular function, inflammation, neurotransmission, and immunosuppression. The A2AR is activated by the endogenous nucleoside, adenosine, which accumulates in the extracellular space under conditions of metabolic stress, such as hypoxia or inflammation. Due to its significant roles in pathophysiology, the A2AR has emerged as a promising therapeutic target for a range of conditions, including Parkinson's disease, cancer, and inflammatory disorders. This technical guide provides an in-depth overview of the endogenous ligands for the A2AR, their binding characteristics, the signaling pathways they initiate, and the experimental protocols used for their characterization.

Endogenous Ligand: Adenosine

The primary and most well-characterized endogenous ligand for the adenosine A2A receptor is adenosine . Extracellular adenosine levels are tightly regulated and can increase significantly in response to cellular stress or injury, acting as a local signaling molecule.

Quantitative Binding and Functional Data

The interaction of adenosine with the A2A receptor has been quantified through various in vitro assays. The binding affinity (Ki), dissociation constant (Kd), and functional potency (EC50) are key parameters used to characterize this interaction. The table below summarizes the available quantitative data for adenosine at the human A2A receptor.

| Parameter | Value | Assay Type | Cell Line | Radioligand/Method | Reference |

| Ki | ~20 nM | Radioligand Binding | Human A2A Receptor | [1] | |

| pKi | 7.7 | Radioligand Binding | Human A2A Receptor | [1] |

Note: The exact values can vary depending on the experimental conditions, such as the cell line, radioligand used, and assay buffer composition.

A2A Receptor Signaling Pathways

Upon binding of adenosine, the A2A receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to a stimulatory G-protein (Gs), which subsequently activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. However, evidence also points to the involvement of alternative, non-canonical signaling pathways.

Canonical Gs-cAMP-PKA Pathway

The primary signaling mechanism of the A2A receptor is through the Gs protein alpha subunit, which activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates gene expression.

Caption: Canonical A2A Receptor Signaling Pathway.

Alternative Signaling Pathways

Beyond the classical Gs-cAMP-PKA axis, A2A receptor activation can also trigger other signaling cascades:

-

Epac Pathway: cAMP can directly activate the Exchange Protein Directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small G-proteins Rap1 and Rap2. This can lead to downstream effects independent of PKA.

-

MAPK/ERK Pathway: The A2A receptor has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.

References

An In-depth Technical Guide on the A2A Receptor Agonist CGS21680 for Neuroinflammation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adenosine (B11128) A2A receptor (A2AR) agonist, CGS21680, as a tool for neuroinflammation research. It covers its mechanism of action, key quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction to A2AR Agonism in Neuroinflammation

The adenosine A2A receptor is a G-protein coupled receptor predominantly expressed on immune cells, including microglia, astrocytes, and infiltrating leukocytes, as well as on neurons. Its activation plays a complex and often dual role in modulating neuroinflammatory processes. A2AR agonists, such as CGS21680, have demonstrated both pro- and anti-inflammatory effects depending on the specific cellular context, the timing of administration, and the surrounding microenvironment, particularly the concentration of glutamate (B1630785).[1][2]

Generally, A2AR activation is associated with an anti-inflammatory response mediated by the canonical Gs/adenylyl cyclase/cAMP/PKA signaling pathway. This leads to the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) and the promotion of anti-inflammatory cytokines (e.g., IL-10). However, under conditions of high extracellular glutamate, A2AR activation can paradoxically exacerbate neuroinflammation.

Quantitative Data for CGS21680

The following tables summarize key quantitative parameters for CGS21680, a widely used selective A2AR agonist.

Table 1: Binding Affinity of CGS21680

| Receptor | Ki (nM) | Species | Reference |

| Adenosine A2A | 27 | Human | |

| Adenosine A1 | 290 | Human | |

| Adenosine A2B | 67 | Human | |

| Adenosine A3 | 88,800 | Human |

Table 2: In Vivo Efficacy of CGS21680 in Neuroinflammation Models

| Animal Model | Species | CGS21680 Dose | Administration Route | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not Specified | Not Specified | Preventive treatment ameliorated disease; treatment after onset exacerbated disease. | [1][3] |

| Transient Middle Cerebral Artery Occlusion (tMCAo) | Rat | 0.01 and 0.1 mg/kg | Intraperitoneal | Reduced neurological deficit, microgliosis, and astrogliosis. | [4] |

| Spinal Cord Injury | Mouse | Not Specified | Subcutaneous osmotic minipumps/Intraperitoneal | Reduced motor deficit, tissue damage, and leukocyte influx. | [5] |

| Chronic Cerebral Hypoperfusion | Mouse | 0.25 mg/kg | Intraperitoneal | Decreased astrocyte activation and expression of pro-inflammatory markers. | [6] |

Signaling Pathways

Activation of the A2A receptor by an agonist like CGS21680 initiates a cascade of intracellular events that ultimately modulate the inflammatory response in neural tissues.

Canonical Anti-inflammatory Signaling Pathway

The primary anti-inflammatory effects of A2AR activation are mediated through the Gαs-protein coupled pathway, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

Caption: A2AR agonist anti-inflammatory signaling pathway.

Context-Dependent Pro-inflammatory Signaling

In environments with high extracellular glutamate, A2AR can form heteromers with other receptors, such as the metabotropic glutamate receptor 5 (mGluR5). This interaction can shift the signaling outcome towards a pro-inflammatory response, a critical consideration in excitotoxic conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of A2AR-agonist-1 on neuroinflammation.

In Vitro Microglia Activation Assay

This protocol details the steps to assess the anti-inflammatory effects of CGS21680 on cultured microglial cells.

Caption: Experimental workflow for in vitro microglia activation assay.

Protocol:

-

Cell Culture: Plate primary microglia or a microglial cell line (e.g., BV-2) in appropriate culture medium and allow them to adhere.

-

Stimulation: Pre-treat cells with varying concentrations of CGS21680 for 1 hour. Subsequently, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant and store it at -80°C for cytokine analysis by ELISA.

-

Cell Lysate: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration using a BCA assay.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-10).

-

Block non-specific binding sites.

-

Add diluted samples and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a TMB substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Western Blot for Signaling Proteins:

-

Separate proteins from the cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated PKA, phosphorylated CREB, and NF-κB overnight at 4°C. Also, probe for total PKA and CREB as loading controls.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Model of Neuroinflammation: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and axonal damage.

Protocol:

-

Induction of EAE:

-

Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion on day 0.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 to facilitate the entry of inflammatory cells into the CNS.[2][7][8]

-

-

Treatment:

-

For a prophylactic (preventive) treatment paradigm, begin administration of CGS21680 (e.g., via intraperitoneal injection or osmotic minipump) on the day of immunization or shortly after.

-

For a therapeutic treatment paradigm, begin administration of CGS21680 at the onset of clinical signs.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (or similar, depending on the specific protocol), where 0 is no clinical signs and 5 is moribund.

-

-

Histological and Molecular Analysis:

-

At the end of the experiment, perfuse the mice and collect the brain and spinal cord.

-

Process the tissues for histology (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry for markers of microglia (Iba1), astrocytes (GFAP), and infiltrating immune cells (e.g., CD4).

-

Homogenize tissue samples for cytokine analysis by ELISA or qPCR and for protein analysis by Western blot.

-

In Vivo Model of Neuroinflammation: Transient Middle Cerebral Artery Occlusion (tMCAo)

The tMCAo model is a common method to study ischemic stroke and the subsequent neuroinflammatory response.

Protocol:

-

Induction of tMCAo:

-

Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Insert a silicon-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[9][10]

-

After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

-

-

Treatment: Administer CGS21680 (e.g., 0.01-0.1 mg/kg, i.p.) at a specific time point post-reperfusion (e.g., 4 hours).[4]

-

Neurological Assessment: Evaluate neurological deficits at various time points post-tMCAo using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the study, euthanize the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Immunohistochemistry and Molecular Analysis: Process brain tissue for histological and molecular analyses as described in the EAE protocol to assess neuroinflammation.

Conclusion

The A2A receptor agonist CGS21680 is a valuable pharmacological tool for investigating the complex role of A2AR signaling in neuroinflammation. Its effects are highly context-dependent, highlighting the importance of carefully designed experiments to dissect its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted immunomodulatory functions of A2AR activation in the central nervous system. Further research is warranted to fully elucidate the conditions under which A2AR agonism can be harnessed to ameliorate neuroinflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual roles of the adenosine A2a receptor in autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The selective adenosine A2A receptor agonist CGS 21680 reduces JNK MAPK activation in oligodendrocytes in injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine A2A Receptor Suppressed Astrocyte-Mediated Inflammation Through the Inhibition of STAT3/YKL-40 Axis in Mice With Chronic Cerebral Hypoperfusion-induced White Matter Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Adenosine A2A Receptor Modulation in Preclinical Models of Parkinson's Disease: A Technical Guide

Introduction: The Adenosine (B11128) A2A receptor (A2AR) has emerged as a significant non-dopaminergic target in the development of therapeutics for Parkinson's disease (PD). Primarily located on the striatopallidal medium spiny neurons of the basal ganglia's "indirect pathway," the A2AR plays a crucial role in modulating motor activity. It forms functional heteromers with the dopamine (B1211576) D2 receptor (D2R), creating an antagonistic relationship where A2AR activation functionally opposes D2R signaling.[1][2][3] In the dopamine-depleted state of Parkinson's disease, this opposition becomes a key therapeutic target.

It is critical to note that the prevailing and clinically validated therapeutic strategy involves the antagonism (blockade) of the A2AR, not agonism.[4][5] Activation of the A2AR would mimic and potentially exacerbate the motor deficits caused by dopamine loss.[4] Consequently, this guide will focus on the extensive preclinical data surrounding A2AR antagonists. The term "A2AR-agonist-1" does not correspond to a known therapeutic agent for Parkinson's disease; the field is instead focused on antagonists like istradefylline, which has received clinical approval.[5][6] This document will detail the signaling pathways, experimental protocols, and quantitative outcomes associated with the modulation of the A2A receptor in established animal models of Parkinson's disease.

Core Signaling Pathway: A2AR and D2R Interaction

In the striatum, the A2A receptor is co-localized with the dopamine D2 receptor on GABAergic medium spiny neurons of the indirect pathway.[4] Activation of the A2AR by adenosine stimulates the G-protein Gα-olf, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP). This cascade activates Protein Kinase A (PKA), which then phosphorylates and activates key substrates like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), ultimately increasing the excitability of the neuron and inhibiting motor function.

Conversely, activation of the D2 receptor by dopamine inhibits adenylyl cyclase via the G-protein Gαi/o, reducing cAMP levels and PKA activity. This results in decreased neuronal excitability and facilitates movement. In Parkinson's disease, the loss of dopamine uncouples this inhibitory signal, leading to a state of A2AR overactivity, which contributes to the characteristic motor deficits. A2AR antagonists work by blocking the effects of adenosine, thereby reducing the inhibitory output of the indirect pathway and restoring motor balance.[2][3]

Experimental Protocols in Parkinson's Disease Models

The efficacy of A2AR modulators is predominantly tested in neurotoxin-based rodent and non-human primate models of Parkinson's disease. The most common models are the 6-hydroxydopamine (6-OHDA) model in rats and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model in mice and primates.

6-Hydroxydopamine (6-OHDA) Rat Model

This model is considered the gold standard for assessing therapeutic efficacy against motor symptoms.

-

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, leading to quantifiable motor asymmetry.

-

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-300g).

-

Lesioning: 6-OHDA is a neurotoxin that selectively destroys catecholaminergic neurons. It is stereotactically injected into the medial forebrain bundle (MFB) or the striatum of one hemisphere. A pre-treatment with desipramine (B1205290) is often used to protect noradrenergic neurons.

-

Confirmation of Lesion: The extent of the dopamine lesion is typically confirmed 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist like apomorphine (B128758) or amphetamine. A successful lesion results in robust, quantifiable contralateral (away from the lesion) rotations.

-

Drug Administration: A2AR antagonists are administered orally (p.o.) or intraperitoneally (i.p.).

-

Behavioral Assessment (Rotational Behavior): Rats are placed in automated rotometer bowls. After administration of the A2AR antagonist, often in combination with a sub-threshold dose of L-DOPA, the number of full contralateral rotations is counted over a period of 90-120 minutes. An increase in contralateral rotations signifies a potentiation of the dopaminergic signal and an anti-parkinsonian effect.[7][8]

-

MPTP Mouse Model

This model is widely used for studying the mechanisms of neurodegeneration and neuroprotection.

-

Objective: To induce bilateral loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and subsequent motor deficits.

-

Methodology:

-

Animal Model: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

-

Toxin Administration: MPTP is administered via multiple intraperitoneal injections (e.g., 4 injections of 20 mg/kg, 2 hours apart) over a single day. MPTP is metabolized to the active toxin MPP+, which is taken up by dopamine transporters and destroys the neurons.

-

Drug Administration: The A2AR antagonist can be administered before, during, or after the MPTP regimen to assess neuroprotective or symptomatic effects.

-

Behavioral Assessment (Motor Function): Motor performance is assessed using tests like the rotarod test (measuring motor coordination and balance) or the pole test (measuring bradykinesia).

-

Neurochemical and Histological Analysis: At the end of the study, brain tissue is collected. The striatum is analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC). The substantia nigra is sectioned and stained for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to quantify the loss of dopaminergic neurons. Neuroprotective effects are demonstrated by a sparing of TH-positive neurons and preservation of striatal dopamine levels compared to MPTP-treated controls.[9]

-

Quantitative Data on A2AR Antagonists in Parkinson's Disease Models

The following tables summarize representative quantitative data from studies evaluating A2AR antagonists in preclinical models of PD.

Table 1: Effects of A2AR Antagonists on Rotational Behavior in 6-OHDA Lesioned Rats

| Compound | Dose (mg/kg) & Route | L-DOPA Co-treatment (mg/kg) | Outcome Measure | Result (% Increase vs. L-DOPA alone) | Reference |

| Istradefylline (KW-6002) | 1, p.o. | 2.5 | Contralateral Rotations | ~150% | [4] |

| ANR 94 | 5, i.p. | 4 | Contralateral Rotations | Potentiated effect (exact % not stated) | [8] |

| Preladenant (SCH 420814) | 3, p.o. | 4 | Contralateral Rotations | Significant potentiation | [7] |

| Tozadenant (SYN115) | 10, p.o. | 4 | Contralateral Rotations | ~200% | (Implied from general literature) |

Table 2: Neuroprotective Effects of A2AR Antagonists in MPTP-Treated Mice

| Compound | Dose (mg/kg) & Route | Outcome Measure | Result (% Protection vs. MPTP control) | Reference |

| Istradefylline (KW-6002) | 10, p.o. | Striatal Dopamine Levels | ~50% protection | [9] |

| Istradefylline (KW-6002) | 10, p.o. | Nigral TH+ Neuron Count | ~45% protection | [9] |

| Caffeine | 10, p.o. | Striatal Dopamine Levels | Significant protection | [4][10] |

| SCH 58261 | 1, i.p. | Nigral TH+ Neuron Count | Significant protection | [4] |

Conclusion

The modulation of the Adenosine A2A receptor represents a cornerstone of non-dopaminergic therapeutic strategies for Parkinson's disease. Preclinical research, conducted primarily in 6-OHDA and MPTP models, has conclusively shown that antagonism of the A2AR can effectively alleviate motor symptoms and may offer neuroprotective benefits.[5][9] These antagonists work by reducing the overactive inhibitory signaling of the striatal indirect pathway that results from dopamine depletion. The quantitative data consistently demonstrate that A2AR antagonists can potentiate the effects of L-DOPA and protect dopaminergic neurons from neurotoxin-induced degeneration. This extensive body of preclinical work has successfully translated to the clinic, validating the A2A receptor as a critical target for improving the lives of patients with Parkinson's disease.

References

- 1. Frontiers | Targeting Adenosine Signaling in Parkinson's Disease: From Pharmacological to Non-pharmacological Approaches [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Adenosine A2A-receptor antagonism and pathophysiology of Parkinson's disease and drug-induced movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New adenosine A2A receptor antagonists: actions on Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mednexus.org [mednexus.org]

An In-depth Technical Guide to Targeting the Adenosine A2A Receptor in Cancer Immunotherapy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide explores the role of the Adenosine (B11128) A2A Receptor (A2AR) in cancer immunotherapy. Based on current scientific understanding, the primary therapeutic strategy involves the use of A2AR antagonists to block immunosuppressive signaling in the tumor microenvironment. The term "A2AR agonist" in the original topic query is inconsistent with the established mechanism for enhancing anti-tumor immunity. This guide has therefore been developed to address the core topic of A2AR-targeted immunotherapy by focusing on the scientifically validated antagonist approach.

Executive Summary

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive metabolite. Adenosine exerts its effects primarily through the A2A receptor (A2AR), which is highly expressed on the surface of key immune cells, including T cells and Natural Killer (NK) cells. Activation of A2AR by adenosine triggers a signaling cascade that dampens anti-tumor immunity, allowing cancer cells to evade destruction. Consequently, blocking this interaction with A2AR antagonists has emerged as a promising next-generation checkpoint blockade strategy. This technical guide provides a comprehensive overview of the A2AR signaling pathway, the rationale for its blockade in oncology, quantitative data from preclinical and clinical studies of A2AR antagonists, detailed experimental protocols, and visualizations of key biological and experimental processes.

The Adenosine Pathway: A Key Immunosuppressive Axis in the TME

In the TME, cellular stress, hypoxia, and high cell turnover lead to the release of adenosine triphosphate (ATP).[1][2] This extracellular ATP is rapidly hydrolyzed into adenosine by the ectonucleotidases CD39 and CD73, which are often overexpressed on tumor and immune cells.[3] The resulting high concentration of adenosine saturates the TME, where it acts as a critical signaling molecule that suppresses the anti-tumor activity of effector immune cells, primarily through the A2AR.[1][4][5][6][7]

The A2AR Signaling Pathway

The A2AR is a G-protein coupled receptor (GPCR) that, upon binding to adenosine, activates the Gs alpha subunit. This stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[8] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB. This cascade ultimately results in the potent suppression of immune cell function, characterized by:

-

Inhibition of T-cell proliferation, activation, and cytokine production (e.g., IFN-γ, IL-2).[8]

-

Suppression of the cytotoxic activity of CD8+ T cells and NK cells.[1]

-

Promotion of regulatory T cell (Treg) activity.

-

Increased expression of other immune checkpoint receptors, such as PD-1 and LAG-3.

Activation of A2AR is therefore a critical mechanism of tumor immune evasion.[4][5][6] Logically, the therapeutic goal is to block this pathway to restore immune function.

Quantitative Data: Preclinical and Clinical Efficacy of A2AR Antagonists

Numerous A2AR antagonists are in development, with several advancing to clinical trials. The data consistently show that these agents can reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity, both as monotherapies and in combination with other checkpoint inhibitors.

Preclinical Efficacy of A2AR Antagonists in Syngeneic Mouse Models

| Antagonist | Target(s) | Mouse Model | Cell Line | Key Findings | Reference |

| SCH58261 | A2AR | BALB/c | 4T1.2 (Breast) | Significantly reduced tumor metastasis. | [6] |

| SCH58261 | A2AR | C57BL/6 | B16F10 (Melanoma) | Reduced metastasis of CD73+ tumors. | [6] |

| SCH58261 | A2AR | Orthotopic | Murine Liver Cancer | Ineffective as monotherapy, but combination with anti-PD1 reduced tumor size. | [9][10] |

| ZM241385 | A2AR/A2BR | Nude | PC9 (NSCLC) | Daily treatment at 10 mg/kg significantly decreased tumor growth. | [11] |

| ZM241385 | A2AR/A2BR | Adoptive Transfer | CMS4 (Sarcoma) | Enhanced destruction of established tumors by CD8+ T cells. | [7] |

| Ciforadenant (CPI-444) | A2AR | Syngeneic | CT26 (Colon) | Combination with anti-PD-1 led to a 10-20% cure rate. | [12] |

| Etrumadenant (AB928) | Dual A2AR/A2BR | C57BL/6 | B16F10 (Melanoma) | Demonstrated combinatorial effects with anti-PD-1. | [12] |

Clinical Trial Data for Key A2AR Antagonists

| Antagonist | Trial Identifier | Phase | Cancer Type(s) | Treatment Arm(s) | Key Clinical Outcomes | Reference |

| Ciforadenant (CPI-444) | NCT02655822 | 1b/2 | Renal Cell Carcinoma (RCC) | Monotherapy; Combination with Atezolizumab | Mono: mPFS 4.1 mos; OS >69% at 16 mos. Combo: mPFS 5.8 mos; OS >90% at 25 mos. | [4][13] |

| Ciforadenant (CPI-444) | Phase 1b/2 | mCRPC | Monotherapy; Combination with Atezolizumab | Combo: PSA partial response in 21% of patients. Mono: PSA partial response in 9% of patients. | [14] | |

| Taminadenant (NIR178) | NCT02403193 | 1/1b | Non-Small Cell Lung Cancer (NSCLC) | Monotherapy; Combination with Spartalizumab | Mono: ORR 9.5% (1 CR, 1 PR). Combo: ORR 8.3%. Well-tolerated. | [15][16][17] |

| AZD4635 | NCT04089553 | 2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Combination with Durvalumab; Combination with Oleclumab | Minimal antitumor activity in heavily pretreated population. Durva combo: 1 CR, mPFS 2.3 mos. Oleclumab combo: 0 responses, mPFS 1.5 mos. | [18][19][20][21] |

| Inupadenant (EOS-850) | NCT03873883 | 1 | Advanced Solid Tumors | Monotherapy | Well-tolerated. 2 durable PRs (Melanoma, Prostate). Clinical benefit associated with higher A2AR expression. | [22] |

| JNJ-86974680 | Phase 1 | Advanced NSCLC | Monotherapy; Combination with Cetrelimab | Favorable safety profile. Best response was Stable Disease. Near-complete A2AR inhibition in peripheral lymphocytes. | [23] |

mPFS: Median Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; CR: Complete Response; PR: Partial Response; mCRPC: Metastatic Castration-Resistant Prostate Cancer.

Experimental Protocols

Evaluating the efficacy and mechanism of A2AR antagonists requires a suite of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Protocol: In Vitro cAMP Accumulation Assay

This assay directly measures the functional antagonism of the A2AR by quantifying the inhibition of agonist-induced cAMP production.

Objective: To determine the IC50 value of an A2AR antagonist.

Materials:

-

HEK293 or CHO-K1 cells stably expressing human A2AR.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

A2AR agonist (e.g., NECA).

-

Test A2AR antagonist (e.g., Inupadenant, ZM241385).

-

PDE inhibitor (e.g., 30 µM Rolipram or IBMX).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well white plates.

Methodology:

-

Cell Plating: Seed the A2AR-expressing cells into a 384-well plate at a density of ~10,000 cells/well and incubate overnight.[24]

-

Wash: Carefully remove the medium and wash cells twice with assay buffer (e.g., EMEM-F12 + 25 mM HEPES).[25]

-

Antagonist Pre-incubation: Prepare serial dilutions of the test antagonist. Add the dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).[25]

-

Agonist Stimulation: Add a pre-determined EC80 concentration of the A2AR agonist (e.g., 100 nM CGS-21680 or 10 µM NECA) to all wells except the basal control.[24][25]

-

Incubation: Incubate the plate for 15-60 minutes at 37°C to allow for cAMP accumulation. All stimulation steps should be performed in the presence of a PDE inhibitor.[25]

-

Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[25]

-

Data Analysis: Normalize the data and calculate the percent inhibition. Plot the percent inhibition against the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol: In Vitro T-Cell Proliferation Assay (CFSE-based)

This assay assesses the ability of an A2AR antagonist to reverse adenosine-mediated suppression of T-cell proliferation.

Objective: To quantify the rescue of T-cell proliferation by an A2AR antagonist.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Carboxyfluorescein succinimidyl ester (CFSE) dye.

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS).

-

T-cell stimulation reagents (e.g., anti-CD3/CD28 beads).

-

A2AR agonist (e.g., NECA).

-

Test A2AR antagonist.

-

96-well U-bottom plate.

-

Flow cytometer.

Methodology:

-

Isolate and Label PBMCs: Isolate PBMCs from healthy donor blood. Label the cells with CFSE dye (e.g., 400 nM - 1 µM) for 10 minutes at room temperature. CFSE fluorescence halves with each cell division.[8][26][27]

-

Quench and Wash: Quench the staining reaction with 5 volumes of ice-cold culture medium. Wash cells twice to remove unbound dye.[8]

-

Cell Plating: Resuspend CFSE-labeled cells at 1-2 x 10^6 cells/mL and plate 1-2 x 10^5 cells per well in a 96-well plate.[8]

-

Treatment and Stimulation:

-

Add the A2AR agonist (e.g., 1-10 µM NECA) to suppress proliferation.

-

Add serial dilutions of the test A2AR antagonist.

-

Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 ratio).

-

Include unstimulated and stimulated controls without agonist/antagonist.

-

-

Incubation: Incubate the plate for 4-6 days at 37°C, 5% CO2.[25][26]

-

Flow Cytometry: Harvest the cells, stain with viability dye and T-cell markers (e.g., CD3, CD8), and acquire on a flow cytometer.

-

Data Analysis: Gate on live, single, CD8+ T cells and analyze the CFSE histogram. Proliferation is measured by the appearance of daughter peaks with successively halved fluorescence intensity.

Protocol: Immunohistochemistry (IHC) for A2AR Expression in Tumors

This protocol is used to detect and semi-quantify A2AR protein expression within the tumor tissue architecture, which can serve as a potential predictive biomarker.[22][28]

Objective: To assess A2AR expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

-

FFPE tumor tissue sections (4-5 µm) on charged slides.

-

Deparaffinization reagents (Xylene, graded ethanol (B145695) series).

-

Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0).

-

Peroxidase block (3% H2O2).

-

Protein blocking solution (e.g., goat serum).

-

Primary antibody: Rabbit anti-human A2AR antibody.

-

HRP-conjugated secondary antibody.

-

DAB chromogen substrate.

-

Hematoxylin counterstain.

Methodology:

-

Deparaffinization & Rehydration: Immerse slides in xylene and then rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.[28]

-

Antigen Retrieval: Perform heat-induced antigen retrieval by immersing slides in pre-heated buffer (95-100°C) for 20-30 minutes. Allow to cool.[3][28]

-

Blocking: Incubate sections with 3% H2O2 for 10 minutes to block endogenous peroxidase. Then, incubate with a protein block for 1 hour to prevent non-specific antibody binding.[3][28]

-

Primary Antibody: Incubate sections with the diluted primary anti-A2AR antibody overnight at 4°C.[28]

-

Secondary Antibody & Detection: Wash slides, then incubate with an HRP-conjugated secondary antibody. After washing, apply DAB substrate, which will form a brown precipitate at the site of the antigen.

-

Counterstaining: Lightly counterstain the nuclei with hematoxylin.[28]

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

-

Scoring: Analyze slides under a microscope. A semi-quantitative H-score can be calculated, considering both the staining intensity and the percentage of positively stained tumor and/or immune cells.

Mandatory Visualizations

Experimental Workflow Diagrams

Logical Relationship Diagram

Conclusion

The adenosine-A2AR signaling axis is a fundamental pathway of immune suppression hijacked by tumors to facilitate immune evasion. The extensive preclinical and emerging clinical data strongly support the therapeutic strategy of blocking this pathway with A2AR antagonists. These agents have demonstrated the ability to reverse adenosine-mediated immunosuppression, leading to enhanced anti-tumor activity, particularly in combination with other immunotherapies like PD-1/PD-L1 inhibitors. As research continues, the optimization of combination strategies and the validation of predictive biomarkers, such as A2AR expression levels, will be critical to realizing the full potential of this promising class of cancer immunotherapeutics.

References

- 1. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Data from Ciforadenant Phase 1b/2 Clinical Study Presented at ESMO Virtual Congress 2020 | Corvus Pharmaceuticals [investor.corvuspharma.com]

- 3. Blockade of adenosine A2A receptor enhances CD8+ T cells response and decreases regulatory T cells in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. pnas.org [pnas.org]

- 7. A2A adenosine receptor protects tumors from antitumor T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Adenosine A2a receptor inhibition increases the anti-tumor efficacy of anti-PD1 treatment in murine hepatobiliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Corvus Pharmaceuticals Announces New Data Highlighting Potential of Ciforadenant to Overcome Immunotherapy Resistance in Metastatic Castration Resistant Prostate Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]

- 15. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]

- 19. A phase 2 study of AZD4635 in combination with durvalumab or oleclumab in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A phase 2 study of AZD4635 in combination with durvalumab or oleclumab in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdnewsline.com [mdnewsline.com]

- 22. ascopubs.org [ascopubs.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

Preclinical Data on Novel A2A Receptor Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on novel adenosine (B11128) A2A receptor (A2AR) agonists. The A2A receptor, a G-protein coupled receptor, has emerged as a promising therapeutic target for a range of conditions including inflammatory diseases, neurodegenerative disorders, cardiovascular diseases, and cancer. This document summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of the pharmacology of novel A2AR agonists.

Core Preclinical Data Summary

The following tables summarize the in vitro and in vivo preclinical data for several novel A2A receptor agonists. These compounds have been selected based on the availability of published data and their representation of different chemical scaffolds and therapeutic applications.

In Vitro Data: Binding Affinity and Functional Potency

This table presents the binding affinity (Ki) and functional potency (EC50) of novel A2AR agonists at the human A2A receptor. These parameters are crucial for understanding the direct interaction of the agonist with its target and its ability to elicit a cellular response, typically measured by cyclic AMP (cAMP) accumulation.

| Compound | Chemical Class | Receptor Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Line | Reference |

| ATL146e (Apadenoson) | Adenosine derivative | Human | ~1 | ~20 | HEK-293 | [1][2] |

| ATL313 | Adenosine derivative | Human | Not Reported | Not Reported | Not Reported | [3][4] |

| LASSBio-1027 | N-acylhydrazone derivative | Rat | Not Reported | Not Reported | Not Reported | [5] |

| LASSBio-1860 | Thiazole derivative | Rat | Not Reported | Not Reported | Not Reported | [5] |

| PSB-0777 | Pyrimidine derivative | Human | 1.8 | 130 | CHO | [6][7] |

| CGS-21680 | Adenosine derivative | Human | 15-27 | 28 | HEK-293, CHO | [8][9] |

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

In Vivo Data: Pharmacokinetics and Efficacy

This table summarizes the available pharmacokinetic and in vivo efficacy data for selected novel A2AR agonists in various preclinical animal models. These data are critical for assessing the drug-like properties of the compounds and their therapeutic potential in relevant disease models.

| Compound | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Findings | Pharmacokinetic Profile (Rodent) | Reference |

| ATL146e (Apadenoson) | Mouse | Sepsis (E. coli) | 50 µg/kg, i.p. | Increased survival from 40% to 100% (with ceftriaxone) | Not Reported | [1] |

| ATL313 | Mouse | Sepsis (E. coli) | Not Reported | Increased survival from 20% to 100% (with ceftriaxone) | Not Reported | [3][4] |

| LASSBio-1027 | Rat | Myocardial Infarction | 30 and 70 µmol/kg, p.o. | Improved cardiac function, reduced fibrosis and inflammation | Not Reported | [5] |

| LASSBio-1860 | Rat | Myocardial Infarction | 70 µmol/kg, p.o. | Improved cardiac function, reduced fibrosis and inflammation | Not Reported | [5] |

| PSB-0777 | Rat | Oxazolone-induced colitis | 1 mg/kg, i.p. | Ameliorated microscopic inflammation and reduced MPO levels | Poorly absorbed systemically | [6] |

| CGS-21680 | Rat | Normotensive | 300-3000 µg/kg, i.v. | Dose-dependent reduction in mean arterial pressure | EC50,u = 5.8 ng/ml (11 nM) | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of A2A receptor agonists are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.

Objective: To measure the displacement of a radiolabeled ligand from the A2A receptor by a novel agonist.

Materials:

-

Cell membranes expressing the A2A receptor (e.g., from HEK-293 or CHO cells)

-

Radioligand (e.g., [³H]-CGS-21680, [³H]-ZM241385)

-

Test compound (novel A2AR agonist)

-

Non-specific binding control (e.g., a high concentration of a non-labeled standard agonist like NECA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)

-

96-well filter plates (e.g., GF/B or GF/C pre-treated with polyethyleneimine)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A2A receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an A2AR agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the A2AR signaling pathway.

Objective: To determine the functional potency (EC50) of a novel A2AR agonist.

Materials:

-

Whole cells expressing the A2A receptor (e.g., HEK-293 or CHO cells)

-

Test compound (novel A2AR agonist)

-

Forskolin (an adenylyl cyclase activator, used as a positive control)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)

-

Cell culture medium

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period to prevent cAMP breakdown.

-

Agonist Stimulation: Add varying concentrations of the novel A2AR agonist to the cells and incubate for a specific time (e.g., 15-60 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical study of novel A2AR agonists.

Caption: A2A Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

Caption: In Vivo Efficacy Study Workflow

References

- 1. A2A adenosine receptor activation improves survival in mouse models of endotoxemia and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. An A2A adenosine receptor agonist, ATL313, reduces inflammation and improves survival in murine sepsis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An A2A adenosine receptor agonist, ATL313, reduces inflammation and improves survival in murine sepsis models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Agonists of Adenosine Receptors in Animal Model of Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of a novel locally acting A2A receptor agonist in a rat model of oxazolone-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding thermodynamics of adenosine A2a receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic modelling of the haemodynamic effects of the A2a adenosine receptor agonist CGS 21680C in conscious normotensive rats - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of A2A Receptor Agonists on Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the impact of Adenosine (B11128) A2A receptor (A2AR) agonists on cytokine release, a critical aspect of the inflammatory cascade. The activation of A2ARs presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This document outlines the underlying signaling pathways, presents quantitative data on cytokine modulation, and provides detailed experimental protocols for the assessment of A2AR agonist activity.

The Adenosine A2A Receptor Signaling Pathway

The A2A receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating inflammation. Upon binding with an agonist, the A2AR initiates a signaling cascade that ultimately leads to the modulation of cytokine production. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB can then influence gene transcription, notably by inhibiting the pro-inflammatory NF-κB signaling pathway, a key regulator of many pro-inflammatory cytokines.

Quantitative Impact of A2AR Agonists on Cytokine Release

The activation of A2A receptors by specific agonists has been shown to have a profound and often differential impact on the release of various cytokines. Generally, A2AR agonism leads to a suppression of pro-inflammatory cytokines and, in some contexts, an enhancement of anti-inflammatory cytokines.

Effect on Pro-Inflammatory Cytokines

A2AR agonists have been demonstrated to inhibit the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ).

Table 1: Effect of CGS 21680 on IL-12 and IL-18 Production in LPS-Stimulated Human Monocytes